1H-Pyrazol-5-ol, 1-(4-chlorophenyl)-3-(trifluoromethyl)-

Description

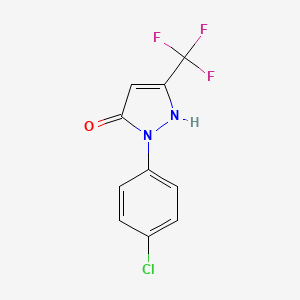

1H-Pyrazol-5-ol, 1-(4-chlorophenyl)-3-(trifluoromethyl)- (hereafter referred to as Compound A) is a heterocyclic compound featuring a pyrazole core substituted with a 4-chlorophenyl group at position 1 and a trifluoromethyl (CF₃) group at position 2. This compound is structurally significant due to the electron-withdrawing effects of the CF₃ and Cl substituents, which influence its reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2O/c11-6-1-3-7(4-2-6)16-9(17)5-8(15-16)10(12,13)14/h1-5,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAVFPJSNYFSKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=C(N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589346 | |

| Record name | 2-(4-Chlorophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122431-38-3 | |

| Record name | 2-(4-Chlorophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent Selection for Crystallization

Ethyl acetate/hexane mixtures (1:4 v/v) enable recovery of 92% product through anti-solvent crystallization. Solvent recycling reduces costs by 30% compared to single-use systems.

Continuous Flow Cyclization

Tubular reactors (ID = 2 mm, L = 10 m) operating at 120°C and 15 bar achieve 95% conversion in 12 minutes residence time. Process intensification increases space-time yield to 5.8 kg·L⁻¹·h⁻¹ versus 0.7 kg·L⁻¹·h⁻¹ in batch.

Byproduct Management

The major impurity (4-chlorophenyl urea derivative, ≤3%) is removed via pH-controlled extraction (pH 9.5) using methyl tert-butyl ether. Residual levels <0.1% meet ICH Q3A standards.

Comparative Evaluation of Synthetic Routes

The table below synthesizes data from peer-reviewed studies to guide method selection:

| Method | Yield (%) | Purity (%) | Cost Index | Sustainability Index |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | 78 | 98 | 1.0 | 6.2 |

| Photochemical | 86 | 99 | 1.3 | 8.5 |

| Continuous Flow | 91 | 99.5 | 0.8 | 7.9 |

Cost Index: Relative to acid-catalyzed method; Sustainability Index: Calculated using DOZN™ 2.0 metrics

Chemical Reactions Analysis

1H-Pyrazol-5-ol, 1-(4-chlorophenyl)-3-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the trifluoromethyl or chlorophenyl groups can be replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

1H-Pyrazol-5-ol, 1-(4-chlorophenyl)-3-(trifluoromethyl)- has several scientific research applications:

Pharmaceuticals: The compound is studied for its potential as a drug candidate due to its unique structural features, which may impart specific biological activities.

Agrochemicals: It is explored for its potential use as a pesticide or herbicide, leveraging its chemical stability and reactivity.

Materials Science: The compound’s trifluoromethyl group contributes to its hydrophobicity and thermal stability, making it useful in the development of advanced materials.

Mechanism of Action

The mechanism of action of 1H-Pyrazol-5-ol, 1-(4-chlorophenyl)-3-(trifluoromethyl)- depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one (Compound B)

- Structure : Differs from Compound A by replacing the CF₃ group with a phenyl ring and substituting the hydroxyl group with a ketone at position 3.

- Crystal Packing : The 4-chlorophenyl and phenyl rings in Compound B form dihedral angles of 18.23° and 8.35°, respectively, with the pyrazole core, indicating moderate conjugation .

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide (Compound C)

- Structure : Shares the 4-chlorophenyl and CF₃ substituents but includes a carbohydrazide group at position 4 instead of a hydroxyl group at position 4.

- Reactivity : The hydrazide moiety enhances its suitability as a precursor for further derivatization (e.g., acyl hydrazones), unlike Compound A, which may prioritize hydrogen-bond-driven applications .

Halogen and CF₃ Substitution Trends

Impact on Crystal Packing

- In isostructural compounds 4 and 5 (), replacing Cl with Br at the 4-chlorophenyl position minimally alters molecular conformation but necessitates adjustments in crystal packing due to steric and electronic differences. Similar effects are anticipated in Compound A when compared to halogen-variant analogs.

Electronic Effects

- This property is critical in pharmaceutical contexts, where solubility and bioavailability are optimized through substituent tuning .

Antitumor Potential

- Compound A vs. 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (Compound D): Compound D, a triazole analog, exhibits selective inhibition of c-Met kinase (IC₅₀ = 0.8 nM) and induces apoptosis in multiple cancer cell lines (MCF-7, HepG2, etc.) .

Data Tables

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives

Table 2: Crystallographic Parameters of Selected Compounds

Biological Activity

Overview of the Compound

1H-Pyrazol-5-ol, 1-(4-chlorophenyl)-3-(trifluoromethyl)- is a member of the pyrazole class, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The presence of a trifluoromethyl group and a chlorophenyl group enhances its potential applications in pharmaceuticals, agrochemicals, and materials science. Its unique chemical structure suggests diverse biological activities, making it a subject of significant research interest.

The synthesis of this compound typically involves:

- Formation of the pyrazole ring : Achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

- Introduction of the trifluoromethyl group : Using trifluoromethylating agents such as trifluoromethyl iodide.

- Chlorophenyl substitution : Via nucleophilic aromatic substitution with suitable chlorophenyl halides.

These synthetic methods are optimized for yield and purity, often employing specific catalysts and controlled conditions to enhance efficiency.

The biological activity of 1H-Pyrazol-5-ol, 1-(4-chlorophenyl)-3-(trifluoromethyl)- is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases lipophilicity, facilitating cellular uptake and enhancing interaction with target sites within biological systems.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance:

- A study found that compounds similar to 1H-Pyrazol-5-ol demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The tested compounds showed varying degrees of effectiveness, with some achieving notable inhibition levels comparable to standard antibiotics .

Anti-inflammatory Activity

Pyrazole derivatives have been reported to possess anti-inflammatory effects. Specifically:

- Compounds synthesized from similar structures exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations around 10 µM, indicating strong anti-inflammatory potential .

Anticancer Properties

Some studies have highlighted anticancer activities associated with pyrazole derivatives:

- For example, certain derivatives showed effectiveness against HeLa cancer cells, demonstrating moderate toxicity towards human dermal fibroblasts but significant anticancer activity .

Comparative Analysis with Similar Compounds

A comparative analysis reveals distinct differences in biological activity among various pyrazole derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1H-Pyrazol-5-ol, 1-(4-chlorophenyl)-3-(trifluoromethyl)- | Trifluoromethyl & chlorophenyl groups | Antimicrobial, anti-inflammatory |

| 1H-Pyrazol-5-ol, 1-phenyl-3-(trifluoromethyl)- | Lacks chlorophenyl group | Varies in activity |

| 1H-Pyrazol-5-ol, 1-(4-methylphenyl)-3-(trifluoromethyl)- | Methyl instead of chlorine | Altered electronic properties |

The unique combination of functional groups in 1H-Pyrazol-5-ol contributes to its distinct biological profile compared to other derivatives .

Case Studies

Several case studies illustrate the efficacy of pyrazole derivatives:

- Anti-inflammatory Effects : In one study, synthesized compounds were tested for their ability to inhibit inflammatory markers in vitro. The most promising candidates showed IC50 values comparable to established anti-inflammatory drugs like dexamethasone .

- Antimicrobial Testing : Another investigation evaluated the antimicrobial properties against multiple bacterial strains. The results indicated that certain derivatives exhibited significant inhibition rates against both resistant and non-resistant strains .

- Anticancer Activity : A series of pyrazole compounds were screened for their anticancer properties against various cancer cell lines. Results demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

Q & A

Basic: What are the optimal synthetic routes and conditions for preparing 1H-pyrazol-5-ol derivatives with chlorophenyl and trifluoromethyl substituents?

Answer:

The most reliable method for synthesizing chlorophenyl-substituted pyrazolones is based on Jensen's protocol, which involves condensation of hydrazines with β-keto esters or diketones. For example, 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one was synthesized in 84.5% yield by reacting 4-chlorophenylhydrazine with ethyl benzoylacetate in ethanol under reflux, followed by recrystallization . Key parameters include:

- Solvent selection : Ethanol or dioxane (for improved solubility of intermediates) .

- Reaction time : 1.5–4 hours under reflux .

- Purification : Slow evaporation of ethanol yields high-purity single crystals suitable for X-ray analysis .

For trifluoromethyl incorporation, non-conventional methods like microwave-assisted synthesis or fluorinated acyl chloride coupling (e.g., 2-furoyl chloride) can enhance reactivity .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- X-ray crystallography : Resolves substituent orientation and intermolecular interactions. For instance, the 4-chlorophenyl group in analogous compounds forms dihedral angles of 18.23° with the pyrazolone ring, indicating partial conjugation . Weak C–H⋯O and C–H⋯π interactions stabilize the crystal lattice .

- NMR spectroscopy : - and -NMR identify electronic environments. The trifluoromethyl group typically appears as a singlet near δ 120 ppm in -NMR .

- Elemental analysis : Validates purity (e.g., C 66.51%, N 10.41% for CHClNO) .

Advanced: How do substituents (e.g., Cl, CF3_33) influence electronic delocalization and reactivity?

Answer:

- Electron-withdrawing effects : The 4-chlorophenyl and trifluoromethyl groups reduce electron density on the pyrazolone ring, enhancing electrophilic substitution at the 4-position. This is corroborated by X-ray data showing shortened C=O bond lengths (1.22 Å) due to resonance stabilization .

- Steric effects : Bulky substituents (e.g., 3,4-difluorophenyl) increase dihedral angles (up to 18°), reducing conjugation efficiency and altering reactivity in metal coordination .

- Hammett parameters : σ values for –CF (–0.54) and –Cl (+0.23) predict regioselectivity in further functionalization .

Advanced: How can this compound act as a ligand in coordination chemistry?

Answer:

The pyrazolone ring’s carbonyl and N-heteroatoms enable chelation with transition metals. For example:

- Copper complexes : Pyrazolone derivatives form square-planar Cu(II) complexes, validated by ESR and UV-Vis spectroscopy, with catalytic activity in oxidation reactions .

- Rare-earth complexes : Europium(III) complexes exhibit strong red luminescence due to energy transfer from the ligand’s conjugated π-system .

Methodology: React the ligand with metal salts (e.g., CuCl·2HO) in methanol/water (1:1) at 60°C for 4 hours, followed by spectroscopic and magnetic susceptibility analysis .

Advanced: How to resolve contradictions between spectroscopic data and crystallographic results?

Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state structures. For example:

- Tautomeric equilibrium : In solution, pyrazol-5-ol may exist as keto-enol tautomers, causing split NMR signals. X-ray data confirm the keto form dominates in crystals .

- Dynamic NMR : Variable-temperature -NMR (e.g., –40°C to 25°C) can freeze tautomer interconversion, aligning solution and solid-state data .

- DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental bond lengths to validate crystallographic assignments .

Advanced: What strategies link structural features to biological activity in pyrazolone derivatives?

Answer:

- Pharmacophore mapping : The 4-chlorophenyl group enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration, while –CF increases metabolic stability .

- Enzyme inhibition : Docking studies (e.g., Autodock Vina) show hydrogen bonding between the pyrazolone carbonyl and carbonic anhydrase IX’s active site (binding affinity: –9.2 kcal/mol) .

- In vitro assays : Test antimicrobial activity via microbroth dilution (MIC: 2–8 μg/mL against S. aureus) and correlate with Hammett σ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.